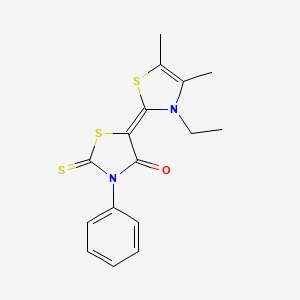![molecular formula C32H28N2O5 B15011248 (2Z)-2-hydroxy-N'-{hydroxy[bis(3-methylphenyl)]acetyl}-4-oxo-N,4-diphenylbut-2-enehydrazide](/img/structure/B15011248.png)
(2Z)-2-hydroxy-N'-{hydroxy[bis(3-methylphenyl)]acetyl}-4-oxo-N,4-diphenylbut-2-enehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-HYDROXY-N’-[2-HYDROXY-2,2-BIS(3-METHYLPHENYL)ACETYL]-4-OXO-N,4-DIPHENYLBUT-2-ENEHYDRAZIDE is a complex organic compound with a unique structure that includes multiple aromatic rings, hydroxyl groups, and a hydrazide functional group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-HYDROXY-N’-[2-HYDROXY-2,2-BIS(3-METHYLPHENYL)ACETYL]-4-OXO-N,4-DIPHENYLBUT-2-ENEHYDRAZIDE typically involves multi-step organic reactions. One common method includes the condensation of appropriate hydrazides with aldehydes or ketones under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-2-HYDROXY-N’-[2-HYDROXY-2,2-BIS(3-METHYLPHENYL)ACETYL]-4-OXO-N,4-DIPHENYLBUT-2-ENEHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may require catalysts such as palladium or copper complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl groups can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(2Z)-2-HYDROXY-N’-[2-HYDROXY-2,2-BIS(3-METHYLPHENYL)ACETYL]-4-OXO-N,4-DIPHENYLBUT-2-ENEHYDRAZIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (2Z)-2-HYDROXY-N’-[2-HYDROXY-2,2-BIS(3-METHYLPHENYL)ACETYL]-4-OXO-N,4-DIPHENYLBUT-2-ENEHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Hydroxyphenyl)-2H-benzotriazoles: These compounds share the hydroxyl and aromatic ring features but differ in their overall structure and functional groups.
Hydrazone Derivatives: Compounds like (1Z,2E)-2-(2-(1-(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)ethyl)hydrazineylidene)-2-(p-tolyl)acetaldehyde oxime have similar hydrazide functionalities.
Uniqueness
The uniqueness of (2Z)-2-HYDROXY-N’-[2-HYDROXY-2,2-BIS(3-METHYLPHENYL)ACETYL]-4-OXO-N,4-DIPHENYLBUT-2-ENEHYDRAZIDE lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C32H28N2O5 |
|---|---|
Molekulargewicht |
520.6 g/mol |
IUPAC-Name |
(Z)-4-hydroxy-N'-[2-hydroxy-2,2-bis(3-methylphenyl)acetyl]-2-oxo-N,4-diphenylbut-3-enehydrazide |
InChI |
InChI=1S/C32H28N2O5/c1-22-11-9-15-25(19-22)32(39,26-16-10-12-23(2)20-26)31(38)33-34(27-17-7-4-8-18-27)30(37)29(36)21-28(35)24-13-5-3-6-14-24/h3-21,35,39H,1-2H3,(H,33,38)/b28-21- |
InChI-Schlüssel |
QTYUHEPIPCNCMV-HFTWOUSFSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)C(C2=CC=CC(=C2)C)(C(=O)NN(C3=CC=CC=C3)C(=O)C(=O)/C=C(/C4=CC=CC=C4)\O)O |
Kanonische SMILES |
CC1=CC(=CC=C1)C(C2=CC=CC(=C2)C)(C(=O)NN(C3=CC=CC=C3)C(=O)C(=O)C=C(C4=CC=CC=C4)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-5-(5-{(1E)-2-cyano-3-[(3,4-dimethylphenyl)amino]-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid](/img/structure/B15011166.png)
![N-cyclohexyl-2-[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B15011174.png)
![4-{[(E)-(4-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]oxy}phenyl)methylidene]amino}benzoic acid](/img/structure/B15011182.png)
![N-(3-chloro-4-methylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B15011184.png)

![Furan, 2-(3,4-dimethyl-6-nitrophenyl)-5-[(2-naphthylimino)methyl]-](/img/structure/B15011189.png)
![2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl (2E)-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B15011200.png)
![2-Pyridin-2-ylbenzo[de]isoquinoline-1,3-dione](/img/structure/B15011215.png)

![3,3'-sulfonylbis[N-(4-methoxyphenyl)-6-methylbenzenesulfonamide]](/img/structure/B15011242.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[1-(2-hydroxyphenyl)ethylidene]-5-(4-morpholinylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15011253.png)
![2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]isoindole-1,3-dione](/img/structure/B15011256.png)
![ethyl (2E)-3-[4-(benzyloxy)-3,5-diiodophenyl]-2-cyanoprop-2-enoate](/img/structure/B15011268.png)
![(2E,5E)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-2-(phenylimino)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B15011274.png)
